molecular formula C38H46O9 B191945 Neogambogic acid CAS No. 93772-31-7

Neogambogic acid

Número de catálogo: B191945
Número CAS: 93772-31-7
Peso molecular: 646.8 g/mol
Clave InChI: BLDWFKHVHHINGR-FYJGNVAPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Neogambogic acid (NGA) is a bioactive caged xanthone derivative primarily isolated from the resin of Garcinia hanburyi (藤黄), a plant traditionally used in Asian medicine . Structurally, NGA shares a polycyclic framework with gambogic acid (GA), its closely related analogue, but differs by the presence of an additional hydroxyl group at the C4 position (Figure 1) . This structural nuance contributes to its distinct pharmacological profile. NGA exhibits broad-spectrum bioactivities, including antimicrobial, antitumor, anti-inflammatory, and antifungal properties. Notably, it has demonstrated potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines, with lower toxicity compared to GA in preclinical models .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido neo-gambógico implica varios pasos, comenzando con la extracción de la resina de las especies de Garcinia. La resina se somete luego a varios procesos de purificación para aislar el ácido neo-gambógico. La ruta sintética típicamente implica el uso de solventes orgánicos y técnicas cromatográficas para lograr una alta pureza .

Métodos de Producción Industrial: La producción industrial del ácido neo-gambógico aún se encuentra en sus etapas iniciales. Los avances en los métodos biotecnológicos, como la modificación biosintética, se están explorando para mejorar el rendimiento y la pureza del ácido neo-gambógico. Estos métodos implican el uso de microorganismos genéticamente modificados para producir el compuesto en grandes cantidades .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido neo-gambógico sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar el compuesto para mejorar su actividad biológica y reducir la toxicidad .

Reactivos y Condiciones Comunes:

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del ácido neo-gambógico, que se estudian por sus propiedades anticancerígenas mejoradas y efectos secundarios reducidos .

Aplicaciones Científicas De Investigación

Anticancer Properties

Neogambogic acid has been extensively studied for its potential as an anticancer agent. Research indicates that it can inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms.

Mechanisms of Action:

  • Induction of Apoptosis: this compound promotes apoptosis in cancer cells by activating the Fas/FasL pathway and increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This was demonstrated in human breast cancer MCF-7 cells, where treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic cell populations .
  • Cell Cycle Arrest: this compound induces G0/G1 phase arrest, thereby inhibiting cell cycle progression. This effect was observed in multiple cancer cell lines, including Ehrlich ascites carcinoma and Lewis lung carcinoma models .

Case Study: MCF-7 Cells

  • Experimental Design: MCF-7 cells were treated with varying concentrations of this compound. The results showed a dose-dependent decrease in cell proliferation and an increase in apoptotic markers.
  • Results Summary:
    • IC50 value: 1.76 µg/ml
    • Apoptotic rates increased significantly with higher concentrations of this compound .

Cardioprotective Effects

Recent studies have highlighted the cardioprotective effects of this compound, particularly in models of sepsis-induced myocardial injury.

Mechanisms of Action:

  • Reduction of Cardiac Apoptosis: this compound has been shown to decrease myocardial apoptosis by modulating apoptotic pathways, evidenced by reduced expression of cleaved caspase-3 and increased levels of Bcl-2 in septic mice .
  • Anti-inflammatory Effects: The compound reduces inflammation markers such as IL-1β, IL-6, and TNF-α in cardiac tissues, contributing to improved cardiac function during septic conditions .

Case Study: Septic Mice

  • Experimental Design: Mice subjected to lipopolysaccharide (LPS) treatment were administered this compound.
  • Results Summary:
    • Improved cardiac function metrics (ejection fraction, left ventricular systolic pressure).
    • Decreased fibrotic reactions and collagen deposition in cardiac tissues .

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanisms of Action:

  • Inhibition of Biofilm Formation: Studies have shown that this compound can effectively inhibit both planktonic growth and biofilm formation of MRSA strains. This is crucial given the challenges posed by antibiotic-resistant bacteria .

Case Study: MRSA Inhibition

  • Experimental Design: In vitro assays were conducted to evaluate the effectiveness of this compound against MRSA.
  • Results Summary:
    • Significant reduction in MRSA virulence factors.
    • Effective inhibition of biofilm formation, showcasing potential for use in treating resistant infections .

Comparative Data Table

Application AreaMechanismKey FindingsReference
AnticancerInduces apoptosisIC50 = 1.76 µg/ml; increases apoptotic markers
CardioprotectiveReduces apoptosis/inflammationImproved cardiac function; decreased fibrosis
AntibacterialInhibits MRSA growthEffective against biofilms; reduces virulence

Mecanismo De Acción

Comparación Con Compuestos Similares

Structural and Functional Similarities with Gambogic Acid (GA)

Both NGA and GA are caged xanthones with overlapping mechanisms but divergent efficacies (Table 1):

Property Neogambogic Acid (NGA) Gambogic Acid (GA)
Core Structure C38H46O9, hydroxyl group at C4 C38H44O8, lacks C4 hydroxyl
Antimicrobial Activity MIC: 2 μg/mL (MRSA); IC50: 3.07 μM (UPPS inhibition) MIC: 2 μg/mL (MRSA); IC50: 3.08 μM (UPPS inhibition)
Antitumor Activity IC50: 1.76 μg/mL (MCF-7 breast cancer) Higher toxicity, narrower therapeutic window
Toxicity Lower systemic toxicity in murine models Higher hepatotoxicity and nephrotoxicity
Stability Enhanced chemical stability Prone to oxidative degradation

Key Structural Difference : The C4 hydroxyl group in NGA enhances hydrogen-bonding interactions with biological targets, improving its solubility and target affinity .

Antimicrobial Activity Against MRSA

Biofilm Inhibition

Both NGA and GA suppress MRSA biofilm formation by downregulating virulence factors (e.g., hla, pvl) and disrupting the saeRS two-component system , which regulates biofilm-associated genes (e.g., fnbA, clfA) . At 8 μg/mL, NGA reduces biofilm biomass by 87%, outperforming GA in suppressing adhesion and toxin secretion (Table 2) :

Parameter NGA (8 μg/mL) GA (8 μg/mL)
Biofilm Reduction (%) 87 75
Downregulated Genes 178 149
SaeRS Inhibition Stronger Moderate

Mechanism of Action

NGA inhibits undecaprenyl diphosphate synthase (UPPS) , a key enzyme in bacterial cell wall synthesis, with an IC50 of 3.07 μM, comparable to GA (3.08 μM) . However, NGA exhibits superior in vivo efficacy in murine sepsis models, reducing bacterial load in lungs by >1,000-fold .

Antitumor Activity

Potency and Mechanisms

NGA induces apoptosis in melanoma (B16), breast (MCF-7), and other cancer cells via:

  • PI3K/Akt/mTOR Pathway Inhibition : Suppresses p-Akt and p-mTOR, reducing proliferation and migration .
  • Death Receptor Pathway : Upregulates FasL and caspase-8 .

In contrast, GA primarily targets the MAPK/NF-κB pathway and shows higher cytotoxicity to normal cells .

Comparative Efficacy in Melanoma

Parameter NGA (6 μM) GA (6 μM)
Proliferation Inhibition 82% 68%
Apoptosis Induction 81.5% 60%
Migration Suppression 75% 50%

NGA’s broader anticancer spectrum and lower IC50 values highlight its therapeutic advantage .

Anti-Inflammatory and Cardioprotective Effects

NGA uniquely mitigates sepsis-induced myocardial injury by inhibiting p38 MAPK/NF-κB , reducing inflammatory markers (e.g., TNF-α, IL-6) and fibrosis . GA lacks reported cardioprotective effects in the provided evidence.

Actividad Biológica

Neogambogic acid (NGA), a derivative of gambogic acid, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is derived from the resin of the Garcinia species, traditionally used in Chinese medicine. It exhibits a range of pharmacological properties, including anti-cancer, anti-inflammatory, and antibacterial activities. Its structure allows it to interact with various biological targets, making it a compound of interest for therapeutic applications.

This compound exerts its biological effects through several mechanisms:

  • Induction of Apoptosis : NGA has been shown to activate apoptotic pathways in cancer cells. It increases the expression of pro-apoptotic proteins such as Bax and decreases anti-apoptotic proteins like Bcl-2, leading to cell death in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Inhibition of Tumor Growth : Studies indicate that NGA inhibits tumor growth by downregulating critical growth factors such as Vascular Endothelial Growth Factor (VEGF) and inhibiting signaling pathways like NF-κB and MAPK . This inhibition leads to reduced proliferation and increased apoptosis in malignant cells.
  • Antimicrobial Activity : Recent research highlights NGA's ability to inhibit bacterial growth by targeting undecaprenyl diphosphate synthase (UPPS), an essential enzyme for bacterial cell wall synthesis. It has demonstrated efficacy against antibiotic-resistant strains such as MRSA .

Case Studies

  • Cancer Therapeutics :
    • In a study involving human breast cancer cells (MCF-7), NGA induced apoptosis via the activation of caspases and modulation of key signaling pathways. The treatment resulted in significant reductions in cell viability at concentrations as low as 1 µM .
    • Another study reported that NGA effectively inhibited the proliferation of pancreatic adenocarcinoma cells, showcasing its potential in treating aggressive cancers .
  • Antibacterial Effects :
    • A comparative study on the antibacterial properties of NGA revealed that it significantly inhibited the growth of Enterococcus faecalis and Listeria monocytogenes, with a dose-dependent response observed in enzyme inhibition assays .

Data Tables

Biological Activity Mechanism Cell Lines Tested IC50 Values
Induction of ApoptosisUpregulation of Bax; Downregulation of Bcl-2MCF-7, HepG21 µM (MCF-7)
Tumor Growth InhibitionInhibition of VEGF; NF-κB signalingPancreatic adenocarcinomaNot specified
Antibacterial ActivityInhibition of UPPSE. faecalis, MRSANot specified

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the anti-inflammatory effects of neogambogic acid, and how are they standardized?

Methodological Answer: Preclinical studies often employ lipopolysaccharide (LPS)-induced sepsis models in mice to evaluate anti-inflammatory activity. Key biomarkers include lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and troponin I (cTnI) for cardiac injury assessment. Histopathological analysis of heart tissues and cardiac function parameters (e.g., ejection fraction, left ventricular pressure) are quantified using echocardiography. Standardization involves consistent LPS dosing, control groups, and blinding during data collection to minimize bias .

Q. How can researchers validate the molecular targets of this compound in cancer studies?

Methodological Answer: Target validation typically combines in vitro assays (e.g., kinase inhibition screens) with in vivo xenograft models. Protein expression analysis (Western blot, ELISA) for pathways like MAPK/NF-κB is critical. For example, reduced phosphorylation of p38, JNK, and NF-κB in treated vs. control groups confirms pathway modulation. Dose-response curves and IC₅₀ calculations ensure reproducibility .

Q. What are the best practices for isolating and characterizing this compound from natural sources?

Methodological Answer: Chromatographic techniques (HPLC, TLC) with UV/Vis or mass spectrometry detection are standard. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight accuracy. Solvent extraction protocols must be optimized to avoid degradation, as gambogic acid derivatives are sensitive to light and heat .

Advanced Research Questions

Q. How should contradictory findings about this compound’s dual role in apoptosis (pro-apoptotic in cancer vs. anti-apoptotic in sepsis) be reconciled?

Methodological Answer: Context-dependent effects necessitate tissue-specific assays. For cancer models, measure caspase-3/7 activation and mitochondrial membrane potential in tumor cells. In sepsis, assess Bcl-2/Bax ratios and TUNEL staining in cardiac tissues. Cross-validation using genetic knockdown (e.g., siRNA for p38 MAPK) can isolate pathway-specific mechanisms. Meta-analyses of dose-dependent responses are recommended to identify thresholds for divergent outcomes .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Nonlinear regression models (e.g., log-logistic curves) quantify EC₅₀/LC₅₀ values. ANOVA with post-hoc tests (Tukey’s HSD) compares treatment groups. Survival analysis (Kaplan-Meier curves) is used for longitudinal toxicity data. Ensure compliance with OECD guidelines for in vivo studies, including sample size calculations to achieve ≥80% statistical power .

Q. How can researchers address variability in this compound’s bioavailability across different administration routes?

Methodological Answer: Conduct pharmacokinetic studies using LC-MS/MS to measure plasma concentration-time profiles. Compare intravenous, intraperitoneal, and oral routes. Bioavailability (F) is calculated using AUC₀–t ratios. Enhance reproducibility by standardizing animal fasting periods, vehicle solutions (e.g., PEG-400), and sampling intervals. Tissue distribution studies (e.g., heart, liver, tumor) further clarify organ-specific uptake .

Q. Experimental Design & Data Analysis

Q. What controls are essential when evaluating this compound’s anti-fibrotic effects in cardiac tissues?

Methodological Answer: Include sham-operated controls (no LPS exposure) and LPS-only controls. Use positive controls (e.g., dexamethasone for inflammation, pirfenidone for fibrosis) to benchmark efficacy. Quantify collagen deposition via Masson’s trichrome staining or hydroxyproline assays. Blinded histopathological scoring by ≥2 independent reviewers reduces observer bias .

Q. How can omics technologies be integrated to explore this compound’s multi-target mechanisms?

Methodological Answer: Transcriptomics (RNA-seq) identifies differentially expressed genes in treated vs. untreated samples. Proteomics (LC-MS/MS) maps protein interaction networks, while metabolomics (NMR) tracks metabolite shifts. Bioinformatics tools (KEGG, STRING) link datasets to pathways like MAPK/NF-κB. Validate findings with CRISPR-Cas9 knockouts or pharmacological inhibitors .

Q. What strategies mitigate batch-to-batch variability in this compound isolation for reproducibility?

Methodological Answer: Standardize raw material sourcing (e.g., Garcinia hanburyi from certified suppliers). Implement quality control (QC) protocols: ≥95% purity via HPLC, batch-specific NMR fingerprints, and stability testing (accelerated degradation under 40°C/75% RH). Document extraction parameters (solvent ratios, temperature) in detail for replication .

Q. How should researchers design studies to resolve conflicting reports on this compound’s cytotoxicity in normal vs. cancer cells?

Methodological Answer: Use co-culture systems (normal + cancer cells) to compare selective toxicity. Measure ATP levels (CellTiter-Glo) and ROS production (DCFDA assay) in both cell types. Single-cell RNA-seq can identify resistance markers. Include dose-escalation phases in in vivo studies to establish therapeutic indices (LD₅₀/ED₅₀) .

Propiedades

IUPAC Name

(E)-4-[10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDWFKHVHHINGR-FYJGNVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93772-31-7
Record name Neo-gambogic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093772317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Neogambogic acid
Neogambogic acid
Neogambogic acid
Neogambogic acid
Neogambogic acid
Neogambogic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.